2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1864062-27-0
VCID: VC4732107
InChI: InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14)
SMILES: C1CNCC2=C1NC(=O)C(=C2)C(=O)N
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide

CAS No.: 1864062-27-0

Cat. No.: VC4732107

Molecular Formula: C9H11N3O2

Molecular Weight: 193.206

* For research use only. Not for human or veterinary use.

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide - 1864062-27-0

Specification

CAS No. 1864062-27-0
Molecular Formula C9H11N3O2
Molecular Weight 193.206
IUPAC Name 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14)
Standard InChI Key FFLJUBLUKUUATF-UHFFFAOYSA-N
SMILES C1CNCC2=C1NC(=O)C(=C2)C(=O)N

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the hexahydro-1,6-naphthyridine class, featuring a bicyclic framework comprising two fused six-membered rings: one fully saturated (cyclohexane-like) and one partially unsaturated (pyridine-like). Key structural features include:

  • 2-Oxo group: A ketone at position 2 of the naphthyridine ring.

  • 3-Carboxamide: An amide substituent at position 3, contributing to hydrogen-bonding potential.

  • Hexahydro saturation: Partial hydrogenation of the bicyclic system, reducing aromaticity and enhancing conformational flexibility .

The hydrochloride salt form introduces a chloride counterion, improving solubility in polar solvents. The SMILES notation O=C(C1=CC2=C(NC1=O)CCNC2)N.[H]Cl and InChIKey provide unambiguous representation of its connectivity .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 2-oxo-1,6-naphthyridine-3-carboxamide derivatives often leverages Smiles rearrangement or cyclocondensation strategies:

  • Smiles Rearrangement:

    • 1-Amino-3-chloro-2,7-naphthyridines react with thiols or amines to form intermediates that undergo intramolecular rearrangement. For example, 1-amino-3-[(2-hydroxyethyl)thio]-naphthyridines rearrange to 1-amino-3-oxo derivatives under basic conditions .

    • Subsequent carboxylation or amidation at position 3 yields the carboxamide .

  • Cyclocondensation:

    • 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones react with cyanoacetamide in the presence of sodium ethoxide, forming hexahydro-1,6-naphthyridines via Michael addition and cyclization .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt, a common practice to enhance bioavailability and stability .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H12ClN3O2\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight229.66 g/mol
AppearanceSolid (powder)
SolubilityLikely soluble in DMSO, methanol
StorageRoom temperature, dry environment

Spectroscopic Data:

  • IR: Strong absorptions at ~1638 cm1^{-1} (C=O stretch), ~2208 cm1^{-1} (C≡N stretch in related derivatives), and ~3226 cm1^{-1} (N-H stretch) .

  • NMR: Proton signals for NH groups appear at δ 8.04–10.13 ppm in DMSO-d6_6 .

Hazard StatementPrecautionary Measure
H315-H319-H335Causes skin/eye irritation, respiratory discomfort
P261-P264-P271Avoid inhalation, use protective gloves/eyewear

The compound’s hydrochloride salt requires handling in a fume hood with appropriate personal protective equipment (PPE) .

Applications and Future Directions

  • Drug Discovery:

    • Serves as a scaffold for developing AChE inhibitors or kinase modulators .

    • Functionalization at positions 3 (carboxamide) and 6 (alkyl/aryl) can optimize pharmacokinetics.

  • Chemical Biology:

    • Used in proteolysis-targeting chimeras (PROTACs) due to its ability to engage E3 ubiquitin ligases .

  • Material Science:

    • Potential ligand for metal-organic frameworks (MOFs) owing to its rigid bicyclic structure .

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